4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid
Overview
Description
This compound is a solid substance at room temperature . It is used primarily in corn fields as a herbicide .
Synthesis Analysis
This compound is an intermediate for the production of the pesticide tembotrione . Tembotrione is a triketone group herbicide having worldwide applications for weed management in maize .Molecular Structure Analysis
The molecular formula of this compound is C11H10ClF3O5S . The InChI code is 1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17) .Chemical Reactions Analysis
As an intermediate, this compound is used in the synthesis of other chemicals, particularly the pesticide tembotrione .Physical and Chemical Properties Analysis
This compound has a molecular weight of 346.71g/mol . It is a solid at room temperature . The compound’s density is predicted to be 1.522±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- 4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid and its derivatives are synthesized for various research purposes. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substituted benzothiazolyl) amino] pyridine-3-carboxylic acids and their derivatives, showcasing the versatility of these compounds in the creation of novel chemical entities (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- Compounds synthesized using this compound are often tested for their antimicrobial properties. For instance, a study by Mallesha and Mohana (2011) evaluated novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives for their antibacterial, antifungal, and antioxidant activities (Mallesha & Mohana, 2011).
Catalytic Applications
- Some derivatives of this compound are used as catalysts in chemical reactions. For example, Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines (Wang et al., 2006).
Pharmacokinetic Studies
- In pharmacokinetic and pharmacodynamic studies, derivatives of this compound have been synthesized for specific evaluations. Wang, Fawwaz, and Heertum (1995) prepared a derivative for such studies, highlighting the relevance of these compounds in understanding drug behavior and efficacy (Wang, Fawwaz, & Heertum, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)8-23-10-3-1-2-9(6-10)12(20)19-5-4-18-11(7-19)13(21)22/h1-3,6,11,18H,4-5,7-8H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYHLAHYSOZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)C2=CC(=CC=C2)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.